An In-depth Technical Guide to 5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3)
An In-depth Technical Guide to 5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-methylnicotinaldehyde, a key heterocyclic building block. Recognizing the limited direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer valuable insights for researchers in organic synthesis and medicinal chemistry. The focus is on providing a predictive understanding of its properties, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
5-Chloro-2-methylnicotinaldehyde is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a chlorine atom, a methyl group, and an aldehyde function on the pyridine ring imparts a unique combination of reactivity and potential for molecular diversity.
Table 1: Physicochemical Properties of 5-Chloro-2-methylnicotinaldehyde and Related Analogues
| Property | 5-Chloro-2-methylnicotinaldehyde | 2-Chloro-5-methylnicotinaldehyde | 5-Chloropyridine-3-carbaldehyde | 2-Methylnicotinaldehyde |
| CAS Number | 1060814-56-3 | 92444-99-0[1] | 113118-82-4[2] | 60032-57-7[3] |
| Molecular Formula | C₇H₆ClNO[4] | C₇H₆ClNO[1] | C₆H₄ClNO[2] | C₇H₇NO[3] |
| Molecular Weight | 155.58 g/mol [4] | 155.58 g/mol [1] | 141.55 g/mol [2] | 121.14 g/mol [3] |
| Purity | Typically ≥97%[4] | Typically ≥98%[1] | Not specified | Typically ≥96%[3] |
| Storage Conditions | Inert atmosphere, 2-8°C[4] | Not specified | Not specified | 4°C, stored under nitrogen[3] |
Synthesis and Reactivity: A Predictive Approach
While a specific, documented synthesis for 5-Chloro-2-methylnicotinaldehyde was not found, established synthetic routes for analogous chloronicotinaldehydes provide a strong basis for its preparation.
Plausible Synthetic Pathway
A likely synthetic strategy would involve a two-step process starting from a commercially available precursor, such as 2-methylnicotinic acid or a derivative.
Caption: Plausible two-step synthesis of 5-Chloro-2-methylnicotinaldehyde.
This proposed pathway is analogous to the preparation of 2-chloronicotinaldehyde, which involves the reduction of the corresponding carboxylic acid followed by oxidation of the resulting alcohol[5].
Step-by-Step Conceptual Protocol:
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Reduction of the Carboxylic Acid: The starting material, a suitable 2-methylnicotinic acid derivative, would be reduced to the corresponding alcohol. A common method for this transformation is the use of sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate[5].
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Oxidation of the Alcohol: The intermediate alcohol is then oxidized to the desired aldehyde. Activated manganese dioxide is a mild and selective reagent often employed for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes, minimizing over-oxidation to the carboxylic acid[5].
Anticipated Reactivity
The chemical behavior of 5-Chloro-2-methylnicotinaldehyde is dictated by its three key functional groups: the aldehyde, the chlorine atom, and the pyridine ring.
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Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.
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Chloro Substituent: The chlorine atom on the pyridine ring is a site for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The reactivity in these transformations is analogous to that of 5-bromonicotinaldehyde, which is a versatile scaffold in medicinal chemistry due to its participation in such coupling reactions[6].
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Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.
Caption: Predicted reactivity of 5-Chloro-2-methylnicotinaldehyde.
Applications in Drug Discovery and Development
Chlorine-containing compounds are prevalent in pharmaceuticals, contributing to improved metabolic stability, membrane permeability, and binding affinity. Given its structural motifs, 5-Chloro-2-methylnicotinaldehyde is a promising starting material for the synthesis of novel bioactive molecules. The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening.
The nicotinaldehyde core is a feature in various biologically active compounds, and the introduction of a chloro and methyl group can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The versatility of this scaffold makes it a valuable tool for lead optimization in drug discovery programs.
Spectroscopic Characterization: An Educated Prediction
While experimental spectra for 5-Chloro-2-methylnicotinaldehyde are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related structures.
Table 2: Predicted Spectroscopic Data for 5-Chloro-2-methylnicotinaldehyde
| Technique | Predicted Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic protons (2H), Aldehyde proton (1H, ~10 ppm), Methyl protons (3H, ~2.5 ppm) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit splitting patterns dependent on their coupling constants. The methyl protons will appear as a singlet. |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methyl carbon | The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and aldehyde substituents. |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-H stretch (aldehyde, ~2720 and ~2820 cm⁻¹), Aromatic C=C and C=N stretches, C-Cl stretch | The carbonyl stretch is a strong, characteristic band. The aldehyde C-H stretch often appears as two weak bands.[7] |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) | The presence of a chlorine atom will result in a characteristic isotopic pattern, which is a key diagnostic feature. |
Safety and Handling
No specific safety data sheet (SDS) for 5-Chloro-2-methylnicotinaldehyde was found. However, based on data for structurally similar compounds such as 5-chloropyridine-3-carbaldehyde and other chlorinated pyridines, the following precautions are strongly advised[2][8].
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Experimental Protocol: General Handling and Storage
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Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere, as recommended for similar compounds[4].
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Handling: All manipulations should be performed in a certified chemical fume hood. Use appropriate tools to handle the solid to avoid generating dust.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Chloro-2-methylnicotinaldehyde is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, a comprehensive understanding of its properties and reactivity can be extrapolated from related structures. Its multifunctional nature, combining the reactivity of an aldehyde, a chloro-substituted pyridine, and a methyl group, makes it a versatile tool for the synthesis of complex molecular architectures. As with any chemical, proper safety precautions should be taken during handling and use. Further research into the synthesis and applications of this compound is warranted and will likely contribute to the development of novel chemical entities with potential therapeutic value.
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